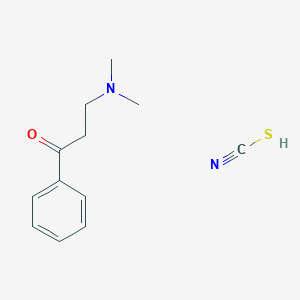

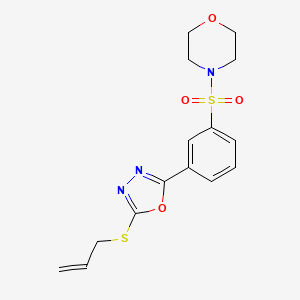

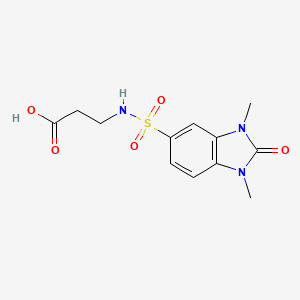

4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine is a useful research compound. Its molecular formula is C13H19FN4O4S and its molecular weight is 346.38. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Structural Characterization

- Research has demonstrated the synthesis of novel bioactive heterocycles involving structural frameworks similar to "4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine". These compounds were characterized using various spectroscopic methods, such as IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies, indicating the versatility of these frameworks in generating structurally diverse molecules with potential biological activities (Benaka Prasad et al., 2018).

Biological Activities

Several studies focused on the biological activities of compounds with structural similarities, exploring their potential as antimicrobial, antifungal, and antiviral agents. For instance, compounds with a sulfonamide and morpholine framework showed promising antimicrobial activity against a range of pathogenic bacterial and fungal strains, suggesting their potential utility in developing new antimicrobial agents (Janakiramudu et al., 2017).

Another study synthesized derivatives featuring piperidin-4-yl and morpholino groups, testing their antiviral activity against avian paramyxovirus (AMPV-1). One of the sulfonamide derivatives showed significantly higher antiviral activity than the commercial antiviral drug Ribavirin, highlighting the therapeutic potential of these compounds in viral infections (Selvakumar et al., 2018).

作用機序

Target of Action

Similar compounds have been shown to targetFatty-acid amide hydrolase 1 , an enzyme involved in the breakdown of endocannabinoids, fatty acid amides that have a role in signaling in the nervous system .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target by binding to the active site, thereby inhibiting the enzyme’s function .

Biochemical Pathways

Given its potential target, it may influence the endocannabinoid system and related signaling pathways .

Result of Action

If it acts as an inhibitor of fatty-acid amide hydrolase 1, it could potentially increase the levels of endocannabinoids in the body, leading to enhanced signaling in the nervous system .

化学反応の分析

Types of Reactions

Oxidation: : The compound can undergo oxidation at specific positions, particularly within the piperidine ring.

Reduction: : Reduction reactions may modify the sulfonyl group or reduce specific ring systems.

Substitution: : Both electrophilic and nucleophilic substitution reactions can occur, particularly on the pyrimidine ring.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: : Halogens (chlorine, bromine), nucleophiles (amines, alkoxides).

Major Products

The reaction products depend on the reagents and conditions. Substitution reactions typically yield derivative compounds with modified functional groups. Oxidation and reduction result in structurally altered versions of the parent compound.

Scientific Research Applications: The compound's versatile structure lends itself to numerous scientific applications:

Chemistry: : As a precursor or intermediate in the synthesis of complex organic molecules.

Biology: : As a probe to study biochemical pathways, especially those involving enzyme interactions.

Medicine: : Investigated for potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.

Industry: : Utilized in the development of new materials with specific chemical properties, such as catalysts or polymer additives.

類似化合物との比較

Similar Compounds

Compounds with similar structural motifs include other piperidine or morpholine derivatives with sulfonyl groups and pyrimidine rings.

Uniqueness

The unique combination of these elements in 4-((3-((5-Fluoropyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)morpholine gives it distinct chemical properties, such as enhanced stability or specific biological activity profiles that set it apart from its analogs.

This compound is a fascinating subject of study and holds great promise across various scientific disciplines. Anything more you want to dive deeper into?

特性

IUPAC Name |

4-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]sulfonylmorpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN4O4S/c14-11-8-15-13(16-9-11)22-12-2-1-3-18(10-12)23(19,20)17-4-6-21-7-5-17/h8-9,12H,1-7,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKVVCBYGDVNVEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)S(=O)(=O)N2CCOCC2)OC3=NC=C(C=N3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2818392.png)

![N-(2,5-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2818393.png)

![N-(2,4-difluorophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide](/img/structure/B2818394.png)

![1-(Cyclopentylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2818397.png)

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(4-methoxyphenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2818399.png)

![N-(3-methylphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2818400.png)